Flavor Chemistry: and
1-Phenylethanol (1PE): is commonly used as a fragrance in the and . Its pleasant, rose-like scent makes it a valuable ingredient in perfumes, lotions, and scented products.
1-Phenylethanol, with the chemical formula C₈H₁₀O, is an aromatic alcohol characterized by a phenyl group attached to a secondary alcohol. It appears as a colorless liquid with a mild floral scent reminiscent of gardenia or hyacinth. This compound is notable for its chiral nature, existing as two enantiomers: (R)-1-phenylethanol and (S)-1-phenylethanol. Both enantiomers have distinct properties and applications, making 1-phenylethanol valuable in various industrial contexts, particularly in the production of fragrances and pharmaceuticals .
1-Phenylethanol can be harmful if swallowed or comes into contact with skin or eyes []. It is classified as a skin irritant and can cause serious eye damage []. Safety precautions should be taken when handling this compound, including wearing appropriate gloves, eye protection, and working in a well-ventilated area [].
1-Phenylethanol exhibits several biological activities:
The synthesis of 1-phenylethanol can be achieved through various methods:
1-Phenylethanol has diverse applications across various industries:
Research on interaction studies involving 1-phenylethanol has focused on its metabolic pathways and interactions with other compounds:
Several compounds share structural similarities with 1-phenylethanol. Here are some notable examples:
Compound | Structure | Unique Features |
---|---|---|
2-Phenylethanol | C₈H₁₀O | Achiral isomer; different sensory properties |
Benzyl alcohol | C₇H₈O | Primary alcohol; used as a solvent |
Phenethyl alcohol | C₈H₁₀O | Similar structure but different reactivity |
Ethylbenzene | C₈H₁₀ | Precursor to styrene; lacks hydroxyl group |
Uniqueness of 1-Phenylethanol:
1-Phenylethanol stands out due to its chiral nature and dual functionality as both a fragrance component and an important intermediate in organic synthesis. Its ability to exist as two distinct enantiomers allows for tailored applications in pharmaceuticals and flavoring agents that are not possible with its non-chiral counterparts.
The asymmetric synthesis of 1-phenylethanol has evolved significantly since the early 20th century. Initial methods relied on kinetic resolution using lipases or chemical reagents, yielding moderate enantioselectivity (60–80% ee) . A breakthrough emerged in the 1980s with Noyori’s development of the BINAP-Ru(II) catalyst system, enabling asymmetric hydrogenation of acetophenone to (R)-1-phenylethanol with 80–99% ee under mild conditions (50 atm H₂, room temperature) . This metal-ligand bifunctional mechanism, involving a six-membered transition state with simultaneous hydride and proton transfer, revolutionized chiral alcohol production .
By the 2000s, enzymatic approaches gained traction. Novozyme 435 lipase-catalyzed kinetic resolution achieved 100% ee for (R)-1-phenylethanol using vinyl acetate as an acyl donor, though requiring prolonged reaction times (24–48 hrs) . Recent biocatalytic advancements, such as the Lactobacillus kefir ADH variant (Lk-ADH-E145F-F147L-Y190C), enable anti-Prelog reductions of acetophenone to (R)-1-phenylethanol with 99% ee and 91% conversion at 100 mM substrate concentration .
1-Phenylethanol’s utility stems from its stability, modular structure, and compatibility with diverse functionalization reactions:
Table 1: Natural Occurrence of 1-Phenylethanol
Source | Concentration (ppm) | Reference |
---|---|---|
Tea (Camellia sinensis) | 12–18 | |
Cocoa Beans | 2–5 | |
Common Mushrooms | 0.5–1.2 |
Engineered ADHs and whole-cell systems dominate recent studies:
Homochiral 1D coordination polymers (e.g., AlaPmDI²⁻/bix) selectively adsorb (R)-1-phenylethanol via hydrogen bonding and π-π interactions, achieving 98% ee in pseudo-LC micro-columns .
Iron-based Noyori analogs, such as (Sₐ,Rₚ,RR)-7b′, catalyze asymmetric transfer hydrogenation of acetophenone with 72% ee, offering a cost-effective alternative to ruthenium systems .
Table 2: Comparative Efficiency of Synthesis Methods
Method | Catalyst | ee (%) | TON | Reference |
---|---|---|---|---|
Noyori Hydrogenation | RuCl₂[(S)-XylBINAP][(S,S)-dpen] | 99 | 2,400,000 | |
Biocatalytic Reduction | Lk-ADH-E145F-F147L-Y190C | 99 | 144,800 | |
Iron ATH | (Sₐ,Rₚ,RR)-7b′ | 72 | 14,480 |
The reduction of acetophenone remains a cornerstone for 1-phenylethanol synthesis. Sodium borohydride in isopropyl alcohol demonstrates a Hammett reaction constant (ρ) of +3.0, indicative of a mechanism where electron-withdrawing substituents accelerate the reaction by stabilizing the transition state [5]. This aligns with the nucleophilic borohydride attack on the carbonyl carbon, followed by protonation. While effective for racemic mixtures, this method lacks stereocontrol, necessitating supplementary chiral resolution steps for enantiopure products.
Phenylmagnesium bromide (C₆H₅MgBr) reacts with acetaldehyde (CH₃CHO) to yield 1-phenylethanol via a two-step mechanism: nucleophilic addition to the carbonyl group forms an alkoxide intermediate, which undergoes acid quenching to produce the alcohol [2]. This route offers predictable regioselectivity but requires stringent anhydrous conditions and generates stoichiometric amounts of magnesium byproducts, complicating large-scale applications.
Ruthenium-based catalysts, such as trans-[RuCl₂{(S)-binap}{(S,S)-dpen}], enable asymmetric hydrogenation of acetophenone with high enantiomeric excess. Mechanistic studies reveal that potassium tert-butoxide facilitates reversible amidato complex formation, lowering the activation barrier for hydride transfer by 1–2 kcal/mol and H–H bond cleavage by ~10 kcal/mol [4]. These interactions create a chiral pocket stabilized by hydrogen bonding and π-stacking, critical for stereochemical outcomes.
Noyori’s chiral Ru complexes achieve enantioselectivity through a bifunctional mechanism, where the metal center and amine ligand cooperatively activate both H₂ and the ketone. The accelerative effect of KO-t-C₄H₉ arises from its role in deprotonating the amine ligand, enhancing the catalyst’s hydridic character [4]. This system’s TOF reaches 32 h⁻¹ under optimized conditions (20-bar H₂, 230°C), rivaling noble metal catalysts.
Isopropanol serves as a green hydrogen donor in Cu–Zn–Al catalyzed reactions. At 180°C for 2 hours with an isopropanol/acetophenone molar ratio of 15, conversions of 89.4% and 1-phenylethanol selectivity of 93.2% are achieved [1]. Zinc incorporation modulates Cu’s oxidation state (Cu⁺/Cu⁰ = 0.81 at Cu/Zn = 2/3), preventing particle aggregation and enhancing active site dispersion.
Key variables include:
Novozyme 435 (Candida antarctica lipase B) resolves racemic 1-phenylethanol via transesterification with vinyl acetate. Response surface methodology optimizes conditions to 240 mM substrate, 11 mg/mL biocatalyst, and 42°C, achieving 100% enantiomeric excess in 75 minutes [6]. The catalyst retains 85% activity after seven cycles, underscoring industrial viability.
Engineered Saccharomyces cerevisiae expressing ω-transaminase and ketone reductase converts amines to chiral alcohols in one pot. This system exploits cellular metabolism for cofactor regeneration, achieving 98% yield with 99% enantiomeric excess at 30°C [7]. Baker’s yeast’s endogenous reductases further enable asymmetric reductions without exogenous NADPH supplementation.
While flow-based synthesis of 1-phenylethanol is underexplored in the literature, continuous hydrogenation reactors using immobilized Cu–Zn–Al catalysts show promise for scale-up. Microfluidic systems could enhance heat/mass transfer in exothermic reductions, minimizing hotspots and byproduct formation.
Corrosive;Irritant